molecular formula C18H13F3N2OS B2482897 Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether CAS No. 478030-30-7

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether

Cat. No.: B2482897
CAS No.: 478030-30-7
M. Wt: 362.37
InChI Key: BNIVKJSVFNPEBZ-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether is a useful research compound. Its molecular formula is C18H13F3N2OS and its molecular weight is 362.37. The purity is usually 95%.
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Scientific Research Applications

Discovery of Novel COX-2 Inhibitors

Research has revealed a novel series of molecules, including 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine, that act as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These compounds differ in their arrangement of substituents compared to traditional diarylheterocycle-based molecules. They exhibit a favorable pharmacokinetic profile, high brain penetration, and demonstrated efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Synthesis of Polyamide-Imides with Advanced Properties

A series of novel organic-soluble polyamide-imides (PAIs) have been synthesized using a CF3-containing diamine, exhibiting remarkable solubility, thermal stability, and optical properties. These PAIs display excellent solubility in various solvents, high glass transition temperatures, and significant thermal stability with char yields over 50% at 700°C in a nitrogen atmosphere. Moreover, they possess low refractive indexes and birefringence due to their structural components, which disrupt chain packing and increase free volume (Shockravi et al., 2009).

Crystal Structure Analysis

The compound Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate has been synthesized and its crystal structure determined via X-ray diffraction analysis. The analysis revealed disorder within a methoxycarbonyl group and similarities between two independent molecules in the asymmetric unit, with the two equivalent fragments containing the triazene moieties in a cis orientation (Moser et al., 2005).

Investigation of Optical and Dielectric Properties

Studies on the impact of the trifluoromethyl (CF3) group and ether group on the optical properties of fluorinated polyimides have been conducted. These studies compare organosoluble and light-colored polyimides synthesized from different monomers, showing that both CF3 group and ether group effectively reduce the color of the polyimides, but the ether group contributes to better thermal stability. The optical and dielectric properties of these materials are influenced by the specific substituents and the structure of the polymer chain (Jang et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many trifluoromethyl-containing compounds are used in medicinal chemistry due to their ability to modulate the biological activity of drug molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The use of trifluoromethyl and phenylsulfanyl groups in organic synthesis is a topic of ongoing research, and these groups are likely to continue to find new applications in areas such as medicinal chemistry and agrochemicals .

Properties

IUPAC Name

5-methoxy-4-phenylsulfanyl-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVKJSVFNPEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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